molecular formula C10H14N2 B1310341 4-Isopropylbenzamidine CAS No. 743417-63-2

4-Isopropylbenzamidine

Cat. No.: B1310341
CAS No.: 743417-63-2
M. Wt: 162.23 g/mol
InChI Key: GIJOFUJDYGKZGG-UHFFFAOYSA-N
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Description

4-Isopropylbenzamidine is an organic compound characterized by the presence of an amidine functional group attached to a benzene ring substituted with an isopropyl group at the para position

Scientific Research Applications

4-Isopropylbenzamidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it interacts with biological molecules to produce this effect .

Safety and Hazards

This information is typically found in the compound’s Material Safety Data Sheet (MSDS), which would include details about its toxicity, flammability, and environmental impact .

Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or new methods of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylbenzamidine typically involves the reaction of 4-isopropylbenzonitrile with ammonia or an amine under suitable conditions. One common method is the Pinner reaction, where the nitrile is first converted to an imidate ester, which is then treated with ammonia to yield the amidine.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrile hydrogenation processes. These processes often utilize catalysts such as palladium or nickel to facilitate the conversion of nitriles to amidines under high-pressure hydrogenation conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzamidine can undergo various chemical reactions, including:

    Oxidation: The amidine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the amidine group can yield primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Comparison with Similar Compounds

    Benzamidine: A simpler amidine compound without the isopropyl group.

    4-Isopropylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amidine.

    4-Isopropylbenzylamine: Contains an amine group instead of an amidine.

Uniqueness: 4-Isopropylbenzamidine is unique due to the presence of both the isopropyl group and the amidine functional group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-propan-2-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJOFUJDYGKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424871
Record name 4-Isopropylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743417-63-2
Record name 4-Isopropylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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